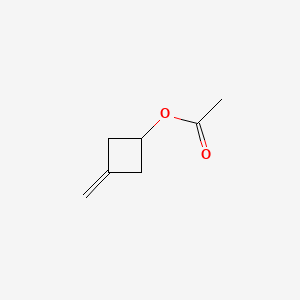
3-Methylenecyclobutylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylenecyclobutylacetate: is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a cyclobutane ring substituted with a methylene group and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutylacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylenecyclobutylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methylenecyclobutylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals and bioactive compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Methylenecyclobutylacetate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Cyclobutylacetate: Lacks the methylene group, resulting in different reactivity.
Methylenecyclobutane: Similar structure but without the acetate group.
Cyclobutylmethyl acetate: Similar but with a different substitution pattern.
Uniqueness: 3-Methylenecyclobutylacetate is unique due to the presence of both a methylene group and an acetate group on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
18218-27-4 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(3-methylidenecyclobutyl) acetate |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(4-5)9-6(2)8/h7H,1,3-4H2,2H3 |
Clé InChI |
GECKEGSNKRNFFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

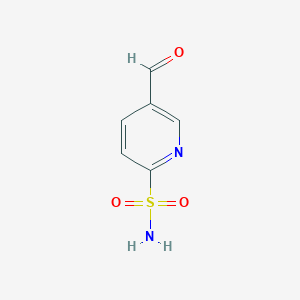

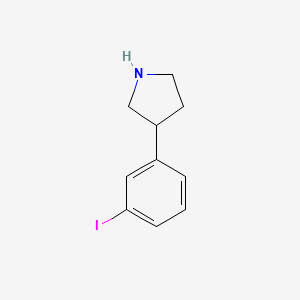
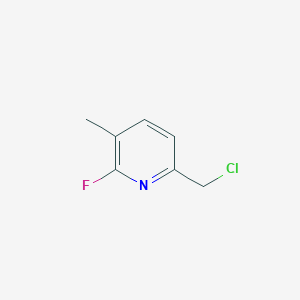
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
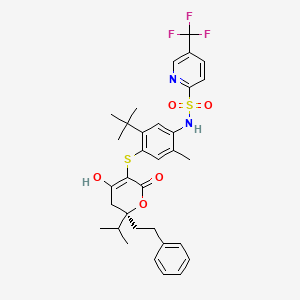
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
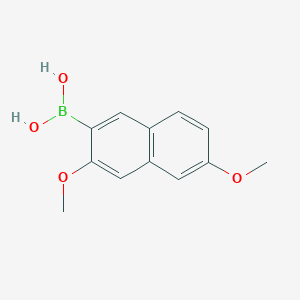
![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
